Halodrol-50, scientifically known as chlorodehydromethylandrostenediol, is a synthetic anabolic-androgenic steroid that was initially marketed as a dietary supplement. Its chemical structure is characterized by the presence of a chloro group at the C4 position, which prevents aromatization and reduces the risk of estrogenic side effects such as gynecomastia. Halodrol-50 was introduced in 2005 by Gaspari Nutrition and quickly gained popularity before being discontinued due to regulatory concerns. It is classified as a 17α-alkylated steroid, which is known for its potential hepatotoxic effects .
Halodrol-50 is derived from chlorodehydromethyltestosterone, a compound that has been utilized in various anabolic steroid formulations. The synthesis of Halodrol-50 involves modifications to traditional anabolic steroid structures to enhance anabolic activity while minimizing androgenic effects. It falls under the category of anabolic-androgenic steroids and is often associated with performance enhancement in sports and bodybuilding contexts .
The synthesis of Halodrol-50 typically begins with dehydrochloromethyltestosterone as the starting material. The process involves several chemical reactions, including chlorination and other modifications to achieve the desired structural characteristics.
Halodrol-50 has a molecular formula of and a molar mass of approximately 336.9 g/mol. Its structure includes:
The presence of the chloro group significantly influences its pharmacological properties, particularly its resistance to aromatization .
Halodrol-50 undergoes various metabolic transformations in the body, primarily involving:
Halodrol-50 exerts its effects primarily through interaction with androgen receptors located in various tissues, including muscle and bone. Upon binding:
The compound's anabolic-to-androgenic ratio suggests greater potential for muscle-building effects compared to androgenic side effects .
Relevant data indicate that Halodrol-50 maintains stability under proper storage conditions but poses risks when improperly handled due to its potential toxicity .
Halodrol-50 was primarily marketed for:
Despite its applications in sports and bodybuilding, scientific evidence supporting its effectiveness remains limited, and it is banned by many sporting organizations including the World Anti-Doping Agency due to safety concerns associated with anabolic steroids .
Halodrol-50 (chlorodehydromethylandrostenediol/CDMA) debuted in 2005 as an over-the-counter "prohormone" supplement marketed by Gaspari Nutrition. Its launch capitalized on significant regulatory gaps in the U.S. Dietary Supplement Health and Education Act (DSHEA) of 1994, which permitted the sale of hormone precursors without pre-market safety approval [1] [2]. The product's label deliberately used obscure chemical terminology—"polydehydrogenated, polyhydroxylated halomethetioallocholane"—which UCLA researcher Don Catlin characterized as "hocus-pocus" obfuscation designed to mask its true steroid content [2] [7].
Despite lacking FDA approval, Halodrol-50 generated unprecedented sales exceeding $25 million within months, becoming one of the best-selling hormonal products ever sold without prescription in the U.S. [1]. This commercial success highlighted critical vulnerabilities in supplement regulation:
Table 1: Regulatory Terminology vs. Scientific Identity of Halodrol-50
Label Claim | Actual Composition (Catlin Analysis) | Regulatory Significance |
---|---|---|
Polydehydrogenated halomethetioallocholane | Chlorodehydromethylandrostenediol | Misleading nomenclature avoiding "steroid" |
"Prohormone complex" | Oral-Turinabol analog + DMT (madol) | Positioned as unregulated precursor |
"Promotes lean muscle" | Active anabolic-androgenic steroids | Illegal drug claims under DSHEA |
Halodrol-50's chemical architecture revealed direct lineage to state-sponsored doping programs. Laboratory analysis confirmed it contained a synthetic steroid structurally analogous to Oral-Turinabol (4-chloro-17α-methyl-androst-1,4-diene-3β,17β-diol), the cornerstone of East Germany's systematic athletic doping regime during the 1960s–1980s [2] [7]. This connection was not merely historical:
Table 2: Cold War vs. Modern Steroid Design Evolution
Parameter | East German Oral-Turinabol (1960s) | Halodrol-50 (2005) | Doping Advantage |
---|---|---|---|
Core Structure | 4-chloro-17α-methyltestosterone | 4-chloro-17α-methylandrost-1,4-diene-3β,17β-diol | Modified backbone |
Detection Avoidance | State-sponsored test evasion | Molecular analog loophole | "Designer steroid" ambiguity |
Administration Protocol | Physician-supervised injections | Oral supplement self-administration | Accessibility to non-elite athletes |
Halodrol-50's market exit followed a complex interplay of media exposure, voluntary withdrawal, and legislative action:
The aftermath catalyzed critical antidoping infrastructure developments:
Table 3: Halodrol-50 Regulatory Timeline
Date Range | Regulatory Phase | Key Event | Outcome |
---|---|---|---|
2005–2006 | Market Introduction | Gaspari launches as "prohormone" | $25M+ sales in 8 months |
Nov 2005 | Media Exposure | Washington Post reveals steroid content | Voluntary market withdrawal |
2006–2014 | Clone Proliferation | Generic CDMA sold as "post-cycle therapy" | Regulatory enforcement challenges |
2014 | Legislative Action | Designer Anabolic Steroid Control Act passed | CDMA classified as Schedule III drug |
Comprehensive Compound Index
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8